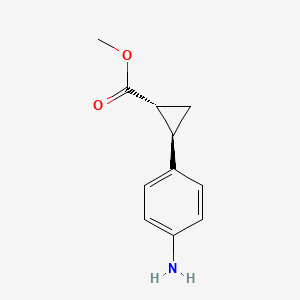

rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLMNIKWSKUYMA-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356600-10-6 | |

| Record name | rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate is a cyclopropane derivative with significant biological activity, particularly in the fields of medicinal chemistry and enzyme inhibition. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a methyl ester functional group and an amino-substituted phenyl group. Its molecular formula is , and it possesses a unique stereochemistry that influences its biological interactions. The synthesis typically involves several key reactions, including:

- Formation of the Cyclopropane Ring : Utilizing methods such as cyclopropanation reactions.

- Esterification : Converting the carboxylic acid to a methyl ester.

- Amination : Introducing the amino group to the phenyl ring.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Enzyme Inhibition

This compound has been identified as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. Inhibition of this enzyme can have therapeutic implications for conditions related to cysteine metabolism. The compound's structure allows it to interact effectively with the active site of OASS, resulting in significant inhibitory activity .

Table 1: Inhibitory Activity Against OASS

Antibacterial Properties

Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further investigation in antimicrobial drug development. The presence of the amino group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition .

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

- Antitumor Activity : Similar compounds have shown promising antitumor effects in vitro, indicating potential for this compound in cancer therapy.

- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the phenyl substituent can significantly affect inhibitory potency against OASS and other targets .

- For instance, variations in the amino group’s position on the phenyl ring were correlated with enhanced enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related cyclopropane derivatives to highlight differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Flexibility vs. Boc-protected derivatives (e.g., ) offer stability for synthetic workflows, avoiding reactive amino groups.

Functional Group Impact :

- Bromomethyl substituents (e.g., ) introduce reactivity for cross-coupling reactions, contrasting with the inert methyl ester in the target compound.

- Carboxylic acid derivatives (e.g., ) enable salt formation or conjugation, expanding bioavailability in drug design.

Synthetic Utility :

- The target compound’s synthesis involves hydrogenation steps (e.g., catalytic hydrogenation) , while Boc-protected analogs require protection/deprotection strategies .

- Ethyl ester derivatives (e.g., ) may offer improved solubility compared to methyl esters.

Safety Considerations :

- The target compound’s irritant classification contrasts with the bromomethyl analog’s corrosive hazards .

Research Implications

- Material Science : Cyclopropane derivatives with halogen substituents (e.g., ) are valuable in polymer chemistry for crosslinking.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclopropanation using diazo compounds and olefins with transition metal catalysts (e.g., rhodium or copper). Asymmetric synthesis is critical for achieving the (1R,2R) configuration. For example, chiral auxiliaries or enantioselective catalysts can be employed to control stereochemistry. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess .

- Optimization : Reaction conditions (e.g., low temperatures, inert atmospheres) minimize side reactions. Purification via recrystallization or chromatography ensures high purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : Assigns proton and carbon environments (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm, aromatic protons near δ 7.0 ppm) .

Mass Spectrometry : Confirms molecular ion peak (m/z 191.23 for [M+H]⁺) and fragmentation patterns .

X-ray Crystallography : Resolves absolute configuration, especially for resolving rel vs. non-rel stereochemistry .

Q. What are the recommended storage conditions to maintain stability?

- Storage : Store at –20°C in airtight, light-resistant containers. The methyl ester group is prone to hydrolysis; avoid exposure to moisture or acidic/basic conditions .

Q. Why is this compound significant in medicinal chemistry?

- Role : The cyclopropane ring induces strain, enhancing reactivity for targeted biomolecular interactions. The 4-aminophenyl group enables hydrogen bonding with enzymes/receptors, making it a scaffold for protease inhibitors or receptor modulators .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

- Root Cause Analysis :

- Catalyst Efficiency : Rhodium catalysts often yield higher enantioselectivity but lower turnover vs. copper .

- Substrate Purity : Impurities in diazo precursors or olefins reduce yield. Pre-purification via distillation improves outcomes .

Q. What mechanistic insights explain its interaction with biological targets?

- Binding Studies :

- Hydrogen Bonding : The amino group donates protons to active-site residues (e.g., serine in proteases).

- Steric Effects : The cyclopropane ring’s rigidity may restrict conformational flexibility, enhancing selectivity .

- Experimental Validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (Kd). Molecular dynamics simulations predict binding poses .

Q. How does this compound compare to structurally similar cyclopropane derivatives?

- Comparative Analysis Table :

| Compound Name | Key Features | Unique Advantages |

|---|---|---|

| Target Compound | (1R,2R)-config, 4-aminophenyl, methyl ester | High stereochemical specificity |

| Ethyl (1R,2R)-2-(CF3) analog | Trifluoromethyl group enhances lipophilicity | Improved BBB penetration |

| rac-methyl (1R,2S)-aminoethyl analog | Aminoethyl side chain | Broader pH stability |

- Data Source : Structural analogs show varied bioactivity due to substituent electronic effects .

Q. What computational methods predict its reactivity and metabolic fate?

- In Silico Tools :

- DFT Calculations : Model cyclopropane ring strain energy (~27 kcal/mol) and predict sites for electrophilic attack .

- ADMET Prediction : Software like Schrödinger’s QikProp estimates solubility (LogP ~2.1) and cytochrome P450 interactions .

Physical and Chemical Properties Table

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H13NO2 | |

| Molecular Weight | 191.23 g/mol | |

| Storage Temperature | –20°C | |

| Key Functional Groups | Cyclopropane, methyl ester, 4-aminophenyl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.